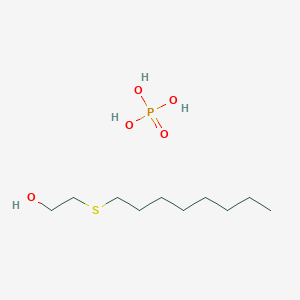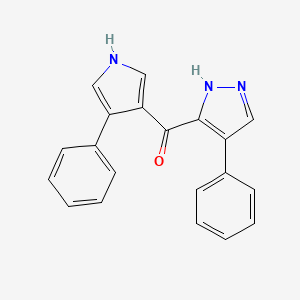![molecular formula C21H22O5 B14203371 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one CAS No. 918339-99-8](/img/structure/B14203371.png)
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one is a synthetic organic compound with the molecular formula C21H22O5 It is characterized by the presence of two hydroxyethoxyphenyl groups attached to a penta-1,4-dien-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography or recrystallization, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the conjugated dienone system can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Similar structure but lacks the hydroxyethoxy groups.
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Contains methoxy groups instead of hydroxyethoxy groups.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Contains chloro groups instead of hydroxyethoxy groups.
Uniqueness
1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one is unique due to the presence of hydroxyethoxy groups, which enhance its solubility and reactivity. These groups also provide additional sites for chemical modification, making the compound versatile for various applications.
Propriétés
Numéro CAS |
918339-99-8 |
|---|---|
Formule moléculaire |
C21H22O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,5-bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C21H22O5/c22-13-15-25-20-9-3-17(4-10-20)1-7-19(24)8-2-18-5-11-21(12-6-18)26-16-14-23/h1-12,22-23H,13-16H2 |
Clé InChI |
NAOUTFKZGVQWAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)

![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)




![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)

